molecular formula C8H17N B8795897 N-Isopropylcyclopentanamine

N-Isopropylcyclopentanamine

Cat. No. B8795897
M. Wt: 127.23 g/mol
InChI Key: HGEXOWFANSIFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropylcyclopentanamine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-propan-2-ylcyclopentanamine

InChI

InChI=1S/C8H17N/c1-7(2)9-8-5-3-4-6-8/h7-9H,3-6H2,1-2H3

InChI Key

HGEXOWFANSIFAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Peariman's catalyst (20% w/w palladium hydroxide-on-carbon) (1.5 g) was added to a solution of cyclopentylamine (15 ml, 0.21 mol) in acetone (200 ml). The reaction mixture was stirred under an atmosphere of hydrogen gas at 414 kPa (60 psi). After stirring for 16 hours the reaction mixture was filtered through Arbocel (trade mark) and the solvent removed under reduced pressure to give the title compound (15 ml) as a thin oil.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium triacetoxyborohydride (33.76 g, 0.16 mol) was added to a solution of cyclopentylamine (15 ml, 0.15 mol) in acetone (500 ml). The reaction mixture was stirred at room temperature for 24 hr then the solvent was removed and the reaction mixture was partitioned between ethyl acetate (400 ml) and 2M aqueous sodium hydroxide (150 ml). The organic layer was separated, dried (anhydrous magnesium sulphate) and evaporated under reduced pressure to give the title compound (12 g) as a liquid.
Quantity
33.76 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

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